3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O3/c12-7(13)6-10-5(11-14-6)4-8-2-1-3-9-4/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURAEUAUNXSUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Amidoxime Cyclization
The most widely reported method for 1,2,4-oxadiazole synthesis involves cyclodehydration of O-acylamidoximes. For 3-(pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid, this approach requires:
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Amidoxime Formation : Reacting pyrimidin-2-carbonitrile with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., triethylamine) to yield pyrimidin-2-amidoxime .
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Acylation : Coupling the amidoxime with a protected carboxylic acid derivative. For example, malonic acid monoethyl ester can serve as the acylating agent in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) .
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Cyclodehydration : Heating the O-acylamidoxime intermediate with triethylamine at 100°C for 3 hours to form the oxadiazole ring .
Key Data :
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Yield : 55–66% for analogous 3,5-disubstituted oxadiazoles .
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Purity : >80% after extraction with chloroform and aqueous washes .
One-Pot Synthesis from Nitriles and Carboxylic Acids
A parallel chemistry-compatible one-pot method eliminates intermediate isolation:
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Step 1 : Pyrimidin-2-carbonitrile reacts with hydroxylamine hydrochloride and triethylamine in ethanol to form the amidoxime in situ .
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Step 2 : Direct acylation with malonic acid monoethyl ester using EDC/HOAt at room temperature .
Advantages :
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Reduced purification steps.
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Scalable to combinatorial libraries (e.g., 141-member library success rate: 82%) .
Limitations :
Hydrolysis of Ester Precursors
The carboxylic acid functionality can be introduced via hydrolysis of an ethyl ester intermediate:
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Ester Synthesis : Ethyl 3-(pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylate is prepared using methods above .
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Saponification : Treating the ester with NaOH in aqueous ethanol at 60°C for 4 hours .
Key Data :
Oxidative Cyclization Strategies
Room-temperature methods using oxidants like iodine (I₂) or N-bromosuccinimide (NBS) enable milder conditions:
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Substrate Preparation : Pyrimidin-2-amidoxime and a β-keto acid derivative (e.g., ethyl acetoacetate) are condensed.
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Cyclization : Oxidative dehydrogenation with I₂/K₂CO₃ or NBS/DBU in dimethylformamide (DMF) at 25°C for 5 hours .
Advantages :
Yield : 50–84% for related 1,2,4-oxadiazoles .
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Conditions | Scalability |
|---|---|---|---|---|
| Amidoxime Cyclization | 55–66% | 24–27 h | High-temperature | Moderate |
| One-Pot Synthesis | 60–70% | 30 h | Sequential steps | High |
| Ester Hydrolysis | 85–90% | 4 h | Mild, aqueous | High |
| Oxidative Cyclization | 50–84% | 5 h | Room temperature | Low |
Challenges and Optimization
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Regioselectivity : Ensuring the pyrimidin-2-yl group occupies the 3-position requires strict control of acylation order .
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Functional Group Compatibility : Electron-withdrawing groups on pyrimidine may hinder cyclization .
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Purification : Silica gel chromatography is often necessary due to byproduct formation (e.g., unreacted amidoximes) .
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound exhibit bioactivity:
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid as an antimicrobial agent. Specifically, derivatives of pyrimidine-1,3,4-oxadiazole hybrids have shown promising activity against Mycobacterium tuberculosis, with some compounds exhibiting efficacy against multidrug-resistant strains. The mechanism of action primarily involves disruption of cell wall biosynthesis, making these compounds viable candidates for further development in combating drug-resistant infections .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that derivatives containing the oxadiazole ring can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The introduction of the pyrimidine moiety enhances the selectivity and potency of these compounds compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Nematicidal Activity
In agricultural research, this compound derivatives have been evaluated for their nematicidal properties against various plant-parasitic nematodes. One study reported that certain derivatives exhibited significant nematicidal activity against Meloidogyne incognita and Aphelenchoides besseyi. Notably, compound f1 demonstrated an LC50 value of 19.0 μg/mL against A. besseyi, outperforming existing nematicides like tioxazafen . The mechanism involves damage to the nematode cuticle and disruption of cellular processes.
Case Studies
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic Acid (CAS: 1018655-00-9)
- Structure : Replaces pyrimidin-2-yl with pyridin-3-yl.
- Key Differences : Pyridine lacks one nitrogen atom compared to pyrimidine, reducing hydrogen-bonding capacity. The basicity of pyridine (pKa ~5.2) contrasts with pyrimidine’s weaker basicity (pKa ~1.3), altering pH-dependent solubility.
- Molecular Weight : 191.14 g/mol (vs. 192.14 g/mol for the pyrimidine analog).
- Safety : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation).
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid
- Structure : Aryl substituent (4-fluorophenyl) instead of pyrimidine.
- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the aryl group, stabilizing the oxadiazole ring but reducing nucleophilic reactivity at position 5.
- Applications : Fluorinated analogs are often explored for enhanced metabolic stability in drug design.
Functional Group Modifications
Ethyl 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 163719-69-5)
- Structure : Ethyl ester replaces the carboxylic acid.
- Physicochemical Properties : Higher lipophilicity (logP ~2.8 vs. ~1.5 for the carboxylic acid), improving membrane permeability but reducing aqueous solubility.
- Synthetic Utility : Esters serve as intermediates for hydrolysis to carboxylic acids, as demonstrated in the synthesis of lithium 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate.
3-(4-Carboxy-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylic Acid
- Structure : Dual carboxylic acid groups and a pyrazole ring.
- Polarity : Increased acidity (pKa ~2–3 for both COOH groups) enhances solubility in polar solvents but limits blood-brain barrier penetration.
Lithium 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (Compound 35)
- Activity : Inhibits polyketide synthase 13 (PKS13) thioesterase domain, showing antitubercular activity (MIC: ≤10 μM).
- Key Features : Methoxy groups on the phenyl ring enhance hydrophobic interactions with enzyme pockets, while the lithium salt improves bioavailability.
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide
- Structure : Oxadiazole linked to pyrimidine via a propanamide spacer.
- The pyrazole-pyrimidine moiety mimics ATP-binding motifs in kinases.
Comparative Data Table
Biological Activity
3-(Pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid (CAS Number: 1263210-87-2) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity associated with this compound, highlighting its mechanisms, efficacy against various diseases, and structural characteristics.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 192.13 g/mol. The compound features a pyrimidine ring fused with an oxadiazole moiety, which is known for its stability and bioactivity.
Anticancer Activity
Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, compounds derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 2.76 |
| Human Ovarian Adenocarcinoma (OVXF 899) | 9.27 |
| Human Renal Cancer (RXF 486) | 1.143 |
These findings suggest that this compound may possess similar or enhanced anticancer properties due to its structural similarities to other effective oxadiazole derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that oxadiazole derivatives can inhibit bacterial growth and exhibit antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
Inflammation-related disorders are another area where this compound shows promise. Similar oxadiazole derivatives have been reported to exhibit anti-inflammatory activities by inhibiting cyclooxygenases (COX-1 and COX-2) and other inflammatory mediators, which are crucial in the pathogenesis of various inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) have been documented in related compounds .
- Receptor Modulation : The compound may act as a modulator for various receptors involved in metabolic and inflammatory pathways, similar to findings with other oxadiazole derivatives that target G-protein coupled receptors (GPBAR1) .
- Cytotoxicity Induction : The cytotoxic effects observed in cancer cell lines suggest that the compound may induce apoptosis through intrinsic pathways or disrupt cell cycle progression .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized novel oxadiazole compounds and tested their activity against multiple cancer cell lines. The most potent derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics .
- Structure–Activity Relationship (SAR) : Research into the SAR of oxadiazoles indicates that modifications at specific positions on the pyrimidine or oxadiazole rings can enhance biological activity while reducing toxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via cyclization of precursor hydrazides with carbon disulfide under basic conditions (e.g., KOH in ethanol), followed by acidification to precipitate the product . Yield optimization may involve adjusting reaction time (e.g., 8–12 hours reflux), stoichiometry of reagents, and post-reaction purification via recrystallization from ethanol or methanol. Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) is recommended.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Characteristic peaks for pyrimidine protons (δ 8.6–8.8 ppm, doublet) and oxadiazole ring protons (δ 6.5–7.2 ppm, singlet).
- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), oxadiazole C-2 (δ ~165 ppm), and pyrimidine carbons (δ ~155–160 ppm) .
- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch of carboxylic acid) and 1600 cm⁻¹ (C=N stretch of oxadiazole).
- HRMS : Exact mass calculation (e.g., C₈H₅N₄O₃) to confirm molecular ion .
Q. What are the solubility profiles of this compound in common solvents, and how do they impact purification strategies?
- Methodological Answer : The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents (DMF, DMSO) and ethanol. Recrystallization is typically performed using ethanol/water mixtures (70:30 v/v) to balance solubility and purity. For HPLC purification, a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) is effective .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the electronic properties and bioactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can optimize the molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) evaluates binding affinity by analyzing hydrogen bonds and hydrophobic interactions with the pyrimidine and oxadiazole moieties .
Q. What strategies resolve contradictory data in biological assays, such as inconsistent IC₅₀ values across studies?
- Methodological Answer : Contradictions may arise from assay conditions (pH, buffer composition) or compound stability. Standardize protocols:
- Use freshly prepared DMSO stock solutions (<1% final concentration).
- Validate assays with positive controls (e.g., staurosporine for kinase inhibition).
- Perform stability studies (HPLC monitoring) under assay conditions to rule out degradation .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced enzymatic inhibition?
- Methodological Answer :
- Pyrimidine modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position to enhance π-stacking with enzyme active sites.
- Oxadiazole substitution : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve membrane permeability while retaining hydrogen-bonding capacity.
- Linker optimization : Incorporate methylene or ethylene spacers between oxadiazole and pyrimidine to adjust conformational flexibility .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?
- Methodological Answer : Racemization risks increase at higher temperatures. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
